Ethyl 2-(1H-pyrazol-1-yl)acetate

Medicinal Chemistry Lipophilicity ADME Prediction

Ethyl 2-(1H-pyrazol-1-yl)acetate (CAS 10199-61-8) is a heterocyclic building block with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. It features a 1H-pyrazole core N-alkylated with an ethyl acetate moiety, resulting in key computed properties such as an XLogP3 of 0.6 , a topological polar surface area (TPSA) of 44.1 Ų, and a boiling point of 236.9°C at 760 mmHg.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 10199-61-8
Cat. No. B160644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1H-pyrazol-1-yl)acetate
CAS10199-61-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC=N1
InChIInChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3
InChIKeySEHJVNBWAGPXSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1H-pyrazol-1-yl)acetate: Procurement and Scientific Baseline for Pyrazole-1-Acetic Acid Ethyl Ester (CAS 10199-61-8)


Ethyl 2-(1H-pyrazol-1-yl)acetate (CAS 10199-61-8) is a heterocyclic building block with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. It features a 1H-pyrazole core N-alkylated with an ethyl acetate moiety, resulting in key computed properties such as an XLogP3 of 0.6 [2], a topological polar surface area (TPSA) of 44.1 Ų, and a boiling point of 236.9°C at 760 mmHg . The compound is commercially available with a typical purity specification of 95% .

Why In-Class Pyrazole Esters Are Not Interchangeable with Ethyl 2-(1H-pyrazol-1-yl)acetate


The assumption that any ethyl pyrazole-acetate isomer or ester analog can be substituted for Ethyl 2-(1H-pyrazol-1-yl)acetate is not supported by structural and pharmacological evidence. Regioisomeric variations (e.g., 1H-pyrazol-3-yl or -4-yl substitution) fundamentally alter electronic properties and receptor interactions . Furthermore, evidence shows that even within the same core family, replacing a pyrazole with an indole—a common bioisostere in CRTh2 antagonist programs—results in a distinct structure-activity relationship (SAR) [1]. These differences can critically impact target binding, metabolic stability, and synthetic accessibility. The following quantitative evidence demonstrates why specific selection of the 1H-pyrazol-1-yl isomer and its ethyl ester is required for defined applications.

Quantitative Differentiation Evidence for Ethyl 2-(1H-pyrazol-1-yl)acetate Relative to Analogs


LogP Comparison of Ethyl 2-(1H-pyrazol-1-yl)acetate vs. Methyl Ester Analog

The ethyl ester analog, Ethyl 2-(1H-pyrazol-1-yl)acetate, exhibits higher calculated lipophilicity than its methyl ester counterpart, Methyl 2-(1H-pyrazol-1-yl)acetate [1]. This is evidenced by a computed XLogP3 value of 0.6 [2], compared to a computed XLogP3 value of 0.1 for the methyl ester [3].

Medicinal Chemistry Lipophilicity ADME Prediction

Boiling Point Comparison of Ethyl 2-(1H-pyrazol-1-yl)acetate vs. Imidazole Analog

The boiling point of Ethyl 2-(1H-pyrazol-1-yl)acetate is significantly lower at atmospheric pressure than its direct heterocyclic analog, Ethyl 2-(1H-imidazol-1-yl)acetate . The target compound has a reported boiling point of 236.9°C at 760 mmHg , while the imidazole analog has a boiling point of 293°C at 760 mmHg [1].

Process Chemistry Purification Thermal Stability

Regioisomeric Impact on Target Binding: Ethyl 2-(1H-pyrazol-1-yl)acetate vs. Pyrazol-3-yl Isomer

While direct binding data for the ethyl ester is not available, the SAR of the hydrolyzed acid form demonstrates that the 1H-pyrazol-1-yl regioisomer is a key scaffold for CRTh2 antagonist activity [1]. The pyrazole core in this series showed a different SAR compared to related indole acetic acids [2], and the 1-position is critical for functionalizing the acetic acid moiety. The 3-yl regioisomer, with a free N-H, presents an entirely different hydrogen-bonding profile and is not reported in this active CRTh2 series, indicating regioisomeric specificity is required for target engagement in this therapeutic context.

Medicinal Chemistry Structure-Activity Relationship Target Engagement

Physicochemical Comparison of Ethyl 2-(1H-pyrazol-1-yl)acetate vs. Regioisomeric Pyrazol-3-yl Acetate

Regioisomeric position of the acetate substituent on the pyrazole ring results in a marked difference in boiling point, a key physicochemical property for handling and purification . Ethyl 2-(1H-pyrazol-1-yl)acetate (CAS 10199-61-8) has a boiling point of 236.9°C at 760 mmHg , while the 3-yl isomer (CAS 82668-50-6) exhibits a significantly higher boiling point of 289.5°C at the same pressure .

Analytical Chemistry Process Development Property Comparison

Recommended Application Scenarios for Ethyl 2-(1H-pyrazol-1-yl)acetate Based on Quantitative Differentiation


Synthesis of CRTh2 Antagonist Lead Compounds for Inflammatory Disease Research

Procure Ethyl 2-(1H-pyrazol-1-yl)acetate as the key intermediate for synthesizing pyrazole-1-acetic acid derivatives. Evidence demonstrates this specific regioisomeric core is required for potent CRTh2 antagonism, with a SAR that is distinct from related indole acetic acids [1]. The ethyl ester serves as a protected form of the acetic acid moiety, enabling modular derivatization at the 1-position, which is critical for generating active leads in this therapeutic class [2].

Medicinal Chemistry Programs Requiring a Moderately Lipophilic Pyrazole Fragment

Select this compound when a pyrazole-1-acetate scaffold with a computed XLogP3 of 0.6 is desired [1]. This specific lipophilicity profile, which is higher than that of the analogous methyl ester (XLogP3 = 0.1) [2], may be advantageous for optimizing membrane permeability and metabolic stability in early-stage drug discovery. This property differentiation makes it a more suitable choice over the less lipophilic methyl ester for certain lead series.

Process Development and Scale-Up Chemistry with Distillation Requirements

When designing a synthetic route where purification by distillation is a key consideration, Ethyl 2-(1H-pyrazol-1-yl)acetate is the preferred regioisomer. Its boiling point of 236.9°C at 760 mmHg [1] is significantly lower than that of the imidazole analog (293°C) [2] and the pyrazol-3-yl isomer (289.5°C) . This lower volatility can reduce thermal stress on the compound during purification and improve overall process safety and efficiency.

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